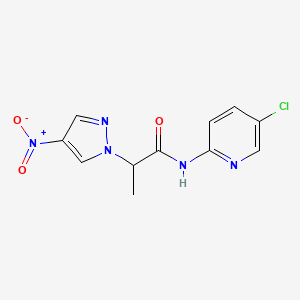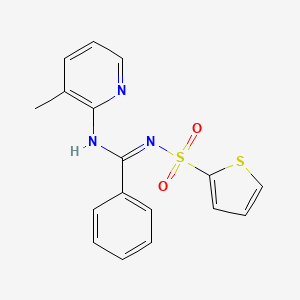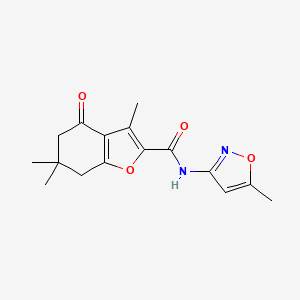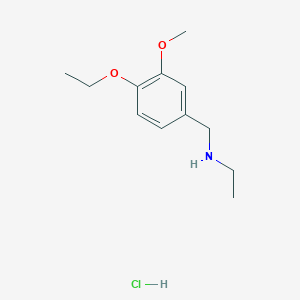
N-(5-chloro-2-pyridinyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, commonly known as CNPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CNPP is a pyrazole-based compound that possesses anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of CNPP involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation and pain. CNPP selectively inhibits COX-2 without affecting the activity of cyclooxygenase-1 (COX-1), which is responsible for the production of prostaglandins that maintain the normal physiological functions of the body.
Biochemical and Physiological Effects:
CNPP has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory disorders. CNPP has been shown to have a favorable safety profile and does not cause any significant adverse effects on the liver, kidney, or gastrointestinal tract.
Advantages and Limitations for Lab Experiments
CNPP has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. CNPP has been extensively studied in various animal models of inflammation and pain, making it a well-established compound for preclinical studies. However, CNPP has some limitations for lab experiments. Its solubility in water is limited, which makes it difficult to administer orally. CNPP also has a short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for the research on CNPP. One potential direction is the investigation of its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain and cancer. Further studies are also required to optimize the synthesis of CNPP and to improve its pharmacokinetic properties. The development of novel formulations of CNPP that improve its solubility and bioavailability is also an area of future research.
Scientific Research Applications
CNPP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. CNPP has also been investigated for its potential use in the treatment of neuropathic pain and cancer.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-7(16-6-9(5-14-16)17(19)20)11(18)15-10-3-2-8(12)4-13-10/h2-7H,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDORMIBWFKNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide](/img/structure/B4233874.png)
![2-{[8,8-dimethyl-11-(4-morpholinyl)-7,10-dihydro-8H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4233893.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233905.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4233914.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4233923.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4233929.png)
![ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4233935.png)
![2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol](/img/structure/B4233941.png)
![2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4233955.png)

![N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4233970.png)